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Compound of Interest

Compound Name:
1-[4-(Bromomethyl)Phenyl]-1H-

Pyrazole

Cat. No.: B1272758 Get Quote

An In-depth Technical Guide to 1-[4-
(Bromomethyl)Phenyl]-1H-Pyrazole
CAS Number: 368869-85-6

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, reactivity, and applications of 1-[4-(Bromomethyl)phenyl]-1H-pyrazole, a key

intermediate for researchers, scientists, and professionals in drug development and materials

science.

Physicochemical Properties
1-[4-(Bromomethyl)phenyl]-1H-pyrazole is a white solid organic compound.[1] Its core

structure consists of a pyrazole ring attached to a phenyl group, which is further functionalized

with a bromomethyl group. This combination of a versatile heterocyclic scaffold and a reactive

benzylic bromide makes it a valuable building block in organic synthesis.[2]

The key physicochemical properties of this compound are summarized in the table below for

easy reference.
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Property Value Reference

CAS Number 368869-85-6 [1][3][4]

Molecular Formula C₁₀H₉BrN₂ [1][4]

Molecular Weight 237.1 g/mol [1][4]

Appearance White solid [1]

Melting Point 77-79°C [1][3]

Boiling Point (Predicted) 315.3 ± 25.0°C [1]

Density (Predicted) 1.44 ± 0.1 g/cm³ [1]

pKa (Predicted) 0.04 ± 0.10 [1]

Storage Temperature 2-8°C [1]

Synthesis and Reactivity
The synthesis of 1-[4-(bromomethyl)phenyl]-1H-pyrazole can be achieved through multiple

synthetic routes, primarily involving the formation of the pyrazole ring followed by

functionalization, or the modification of a pre-existing substituted phenyl-pyrazole.

Experimental Protocols:

Method 1: Knorr Pyrazole Synthesis followed by Functionalization

The foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis, which

involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][5] For 1-phenyl-1H-

pyrazole derivatives, this typically begins with the reaction of phenylhydrazine with a suitable

three-carbon electrophile.[2] Subsequent functionalization at the C4 position is then required.

Step 1: Synthesis of 1-phenyl-1H-pyrazole. This can be achieved via the classic Knorr

synthesis or related methods that yield the 1-phenyl-1H-pyrazole core.[2]

Step 2: Introduction of a methyl group at the 4-position of the phenyl ring. This step would

yield 1-(4-methylphenyl)-1H-pyrazole.
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Step 3: Free-Radical Bromination (Wohl-Ziegler Reaction). The methyl group is then

brominated to give the final product. This reaction is highly effective for the halogenation of

benzylic positions.[2]

Reagents: N-Bromosuccinimide (NBS) is used as the bromine source, with a radical

initiator (e.g., AIBN or benzoyl peroxide).

Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene is

typically used.[2]

Procedure: 1-(4-methylphenyl)-1H-pyrazole is dissolved in the chosen solvent. NBS and

the radical initiator are added, and the mixture is heated or irradiated with UV light to

initiate the reaction. The reaction is monitored for completion, after which the product is

isolated and purified.

Method 2: Cyclocondensation and Subsequent Bromination

An alternative approach involves forming a pyrazole intermediate that already contains a

functional group that can be converted to a bromomethyl group.[2]

Step 1: Regioselective Cyclocondensation. A β-enamino diketone can undergo

cyclocondensation with phenylhydrazine to directly synthesize a 4-(hydroxymethyl)-1-phenyl-

pyrazole in a one-pot procedure.[2]

Step 2: Bromination of the Hydroxymethyl Group (Appel Reaction). The resulting 4-

(hydroxymethyl) intermediate is then brominated to yield the final product.[2]

Reagents: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-

bromosuccinimide (NBS).

Procedure: The 4-(hydroxymethyl)-1-phenyl-pyrazole is treated with PPh₃ and CBr₄ in an

appropriate solvent like dichloromethane (DCM) at room temperature. The reaction

converts the alcohol to the desired bromide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/B13121109
https://www.benchchem.com/product/B13121109
https://www.benchchem.com/product/B13121109
https://www.benchchem.com/product/B13121109
https://www.benchchem.com/product/B13121109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method 1: Wohl-Ziegler Bromination

Method 2: From Hydroxymethyl Intermediate

1-(4-methylphenyl)-1H-pyrazole 1-[4-(Bromomethyl)Phenyl]-1H-PyrazoleNBS, Radical Initiator

4-(hydroxymethyl)-1-phenyl-pyrazole

Appel Reaction (PPh3, CBr4)

Click to download full resolution via product page

Caption: Synthetic routes to the target compound.

Reactivity:

The significance of this compound lies in the high reactivity of the carbon-bromine bond in the

bromomethyl group.[2] Bromine is an excellent leaving group, making the adjacent carbon

atom electrophilic and highly susceptible to nucleophilic attack. This allows the bromomethyl

group to be used for the alkylation of a wide variety of nucleophiles, including amines, alcohols,

thiols, and carbanions.[2]

Applications in Research and Development
The dual reactivity of the pyrazole core and the bromomethyl group makes 1-[4-
(bromomethyl)phenyl]-1H-pyrazole a powerful tool in drug discovery and materials science.

[2]

Drug Discovery: The pyrazole nucleus is a "privileged structure" in medicinal chemistry,

found in numerous FDA-approved drugs with anti-inflammatory, anticancer, and antiviral

properties.[6][7][8][9] This compound serves as a key intermediate for introducing the (1-

phenyl-1H-pyrazol-4-yl)methyl moiety into larger, more complex molecules.[2]

Synthesis of Novel Bioactive Molecules: Researchers utilize this compound to synthesize

new series of compounds that are then screened for various biological activities.[2]
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Structure-Activity Relationship (SAR) Studies: By reacting this compound with a diverse

range of nucleophiles, medicinal chemists can generate a library of related compounds to

explore how structural modifications affect biological activity.[2]

Materials Science: Brominated pyrazoles are valuable precursors for transition-metal-

catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2]

These reactions enable the formation of new carbon-carbon bonds, facilitating the creation of

novel conjugated materials with potential applications in electronics and photonics.
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Caption: Application workflow of the title compound.

Spectroscopic Characterization
While specific, publicly available experimental spectra (e.g., NMR, IR, MS) for 1-[4-
(Bromomethyl)phenyl]-1H-pyrazole (CAS 368869-85-6) are not provided in the search

results, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy:

Aromatic Protons: The protons on the phenyl ring would appear as a set of doublets (an

AA'BB' system) in the aromatic region (typically δ 7.0-8.0 ppm).
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Pyrazole Protons: The protons on the pyrazole ring would appear as distinct signals in the

aromatic region, with chemical shifts influenced by the adjacent nitrogen atoms.

Bromomethyl Protons: A characteristic singlet for the -CH₂Br protons would be expected,

likely in the range of δ 4.5-5.0 ppm, shifted downfield due to the adjacent bromine atom

and phenyl ring.

¹³C NMR Spectroscopy:

The spectrum would show distinct signals for each of the 10 carbon atoms. The carbon of

the -CH₂Br group would be found in the aliphatic region, while the remaining carbons of

the phenyl and pyrazole rings would appear in the aromatic region (typically δ 110-150

ppm).

Infrared (IR) Spectroscopy:

C-H stretching (aromatic): Peaks would be expected above 3000 cm⁻¹.

C=C and C=N stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

C-Br stretching: A characteristic absorption in the fingerprint region, typically around 500-

600 cm⁻¹.

C-H bending (out-of-plane): Strong bands in the 650-900 cm⁻¹ region, indicative of the

substitution pattern on the phenyl ring.

Conclusion
1-[4-(Bromomethyl)phenyl]-1H-pyrazole is a highly versatile and valuable chemical

intermediate. Its well-defined structure, combined with the strategic placement of a reactive

bromomethyl group and a pharmacologically significant pyrazole core, makes it an

indispensable tool for the synthesis of a wide range of novel compounds. Its applications span

from the development of new therapeutic agents to the creation of advanced functional

materials, underscoring its importance in modern chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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